5-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione
Overview
Description
The compound “5-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the indole structure suggests that this compound might have interesting biological activities, as many indole derivatives are known to possess various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a 2-methylphenoxy group, and a propyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the indole ring might confer certain aromatic properties .Scientific Research Applications
Molecular Structure and Isomer Analysis
Research focuses on the molecular and crystal structure analysis of compounds related to "5-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione". For instance, studies on indole dione derivatives have detailed their molecular structure, crystal form, and isomer ratios, providing insights into their isomer formation and molecular interactions within crystals. These studies highlight the importance of intramolecular and intermolecular hydrogen bonds, π-π stacking interactions, and weak contacts in stabilizing molecular packing (Karalı, 2021).
Mechanism-based Inhibition of Enzymes
Some indole dione derivatives have been characterized as mechanism-based inhibitors for specific enzymes, offering potential therapeutic applications. For example, ES936 has been identified as an efficient inhibitor of NQO1, demonstrating time- and concentration-dependent inactivation requiring metabolic activation. Such inhibitors provide valuable tools for defining enzyme roles in cellular systems and could lead to novel therapeutic strategies (Winski et al., 2001).
Synthetic Chemistry and Anticancer Applications
Indole dione derivatives are also pivotal in synthetic chemistry, serving as precursors for various heterocyclic compounds and demonstrating anticancer activity. The synthesis of novel indole dione derivatives and their evaluation against cancer cell lines have unveiled compounds with promising anticancer properties. Such research underscores the potential of these compounds in drug development and cancer therapy (Vaddula et al., 2016).
Electrochemical Oxidation Studies
Studies on the electrochemical oxidation of indole derivatives in acidic mediums have explored the mechanisms and products formed, contributing to a deeper understanding of their chemical behavior and potential applications in developing new synthetic methods or materials (Hu & Dryhurst, 1993).
properties
IUPAC Name |
5-methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-8-9-16-15(12-13)18(21)19(22)20(16)10-5-11-23-17-7-4-3-6-14(17)2/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNVFSKNTUAOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322768 | |
Record name | 5-methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780420 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
620931-59-1 | |
Record name | 5-methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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